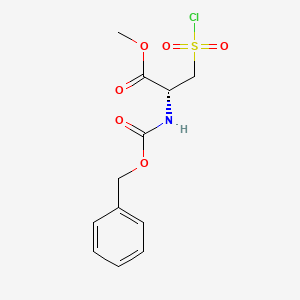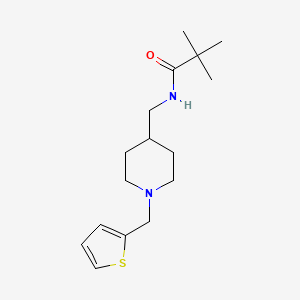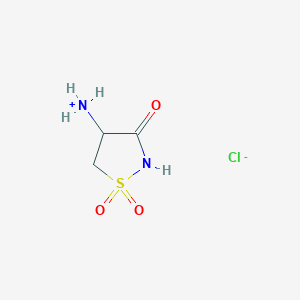![molecular formula C18H19N5O2 B3001468 4-[1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-2-one CAS No. 2034582-39-1](/img/structure/B3001468.png)
4-[1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-2-one is a complex organic compound with a unique structure that combines a phenylpyrimidine moiety with an azetidine and piperazinone ring system. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Phenylpyrimidine Moiety: This can be achieved through a condensation reaction between a phenyl-substituted aldehyde and a suitable pyrimidine derivative under acidic or basic conditions.
Azetidine Ring Formation: The azetidine ring can be synthesized via cyclization reactions involving appropriate amine and halide precursors.
Coupling Reactions: The phenylpyrimidine and azetidine intermediates are then coupled using reagents like coupling agents (e.g., EDC, DCC) to form the desired azetidine-3-carbonyl intermediate.
Piperazinone Ring Formation: Finally, the piperazinone ring is introduced through a cyclization reaction involving the azetidine-3-carbonyl intermediate and a suitable piperazine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
4-[1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the phenyl or pyrimidine rings using reagents like halides, amines, or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, amines, alkylating agents, and suitable solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
4-[1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structure and biological activity.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 4-[1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses.
類似化合物との比較
Similar Compounds
4-[1-(6-Phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-2-one: Unique due to its combination of phenylpyrimidine, azetidine, and piperazinone rings.
Phenylpyrimidine Derivatives: Similar in structure but lack the azetidine and piperazinone rings.
Azetidine Derivatives: Contain the azetidine ring but differ in other structural components.
Piperazinone Derivatives: Feature the piperazinone ring but lack the phenylpyrimidine and azetidine components.
Uniqueness
The uniqueness of this compound lies in its multi-ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
4-[1-(6-phenylpyrimidin-4-yl)azetidine-3-carbonyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c24-17-11-22(7-6-19-17)18(25)14-9-23(10-14)16-8-15(20-12-21-16)13-4-2-1-3-5-13/h1-5,8,12,14H,6-7,9-11H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMMZHWBPOSQTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![9-(2,5-dimethylbenzyl)-5,7-dimethyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B3001385.png)
![8-(4-Chlorophenyl)-1-methyl-5-[(3-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B3001386.png)




![3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-one](/img/structure/B3001398.png)





![N-(benzo[d][1,3]dioxol-5-yl)-4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carboxamide](/img/structure/B3001407.png)
![Ethyl 2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanoate](/img/structure/B3001408.png)
